2-(Trifluoromethyl)-2-indanol
Overview
Description
Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. This is achieved through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a key functional group in many pharmaceutical and agrochemical compounds. It can significantly affect the molecular structure and properties of the compounds .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can react with primary and secondary amines following chemical derivatization with trifluoroacetic anhydride .Physical and Chemical Properties Analysis
Compounds with trifluoromethyl groups often exhibit unique physical and chemical properties. For example, 2-Amino-2-(trifluoromethoxy)butanoic acid, a compound with a -CF3 group, has been synthesized and its measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : An efficient one-pot synthesis method for trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using 2-(trifluoromethyl)acrylic acid under superacidic conditions has been developed (Prakash et al., 2010).
- Characterization of Derivatives : 5-Trifluoromethyl-2-indanone, a derivative, has been synthesized and characterized, indicating its application in pesticide, medicine, dyes, and functional materials due to unique physical, chemical, and bioactive properties (Qian, 2014).
- Palladium-Catalyzed Carbonylative Cyclization : This process has been used to prepare indanones and 2-cyclopentenones, suggesting potential applications in organic synthesis (Gagnier & Larock, 2003).
Applications in Organic Chemistry and Catalysis
- Domino Transformations : 2-Bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions, leading to the formation of 2-amino-1-trifluoromethyl indenols, showcasing the versatility of trifluoromethylated compounds in organic reactions (Rulev et al., 2007).
- Selective Oxidation and Etherification Catalysts : The coordination environment of palladium dichloride plays a critical role in selective oxidation or etherification of secondary benzylic alcohols, showcasing its potential in fine chemical synthesis (Bouquillon et al., 2000).
Biologically Active Compounds and Synthesis
- Trifluoromethyl-substituted Heteroarenes : These compounds, including those derived from 2-(trifluoromethyl)-2-indanol, have been identified as biologically active and useful for constructing various pharmaceutical compounds (Murugan et al., 2019).
- Synthesis of Optically Active Derivatives : Optically active vicinal cis-aminoindanols, synthesized from 1-indanones, have applications as vital sources for HIV-1 protease inhibitors and as chiral ligands or auxiliaries in asymmetric transformations (Cho & Choi, 2002).
Mechanism of Action
While specific information on “2-(Trifluoromethyl)-2-indanol” is not available, it’s worth noting that trifluoromethyl groups in drugs can have significant impacts on their mechanism of action. For instance, Triflusal, a drug chemically related to acetylsalicylic acid (ASA), irreversibly inhibits cycloxygenase-1 (COX-1) in platelets .
Safety and Hazards
The safety and hazards of trifluoromethylated compounds can vary widely. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-dihydroinden-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOHENPQPGQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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